N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Nitration of 2-fluoroaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Coupling Reaction: Coupling of the amino-fluoro compound with 2-chlorophenol to form the chlorophenoxy derivative.
Amidation: Formation of the propanamide by reacting the chlorophenoxy derivative with a suitable amide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could replace the halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and halogenated compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-fluorophenyl)-2-(2-bromophenoxy)-propanamide: Similar structure with a bromine atom instead of chlorine.
N-(5-Amino-2-fluorophenyl)-2-(2-iodophenoxy)-propanamide: Similar structure with an iodine atom instead of chlorine.
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluorine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAIKYXPDRPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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